Tiagabine-methyl-d6 Hydrochloride

概要

説明

チアガビン-d6 (塩酸塩) は、主に抗てんかん薬として使用されるチアガビンの重水素化形態です。重水素化されたバージョンであるチアガビン-d6は、しばしばチアガビンの定量化のための質量分析における内部標準として使用されます。 この化合物は、γ-アミノ酪酸(GABA)トランスポーター1(GAT-1)の阻害作用で知られており、中枢神経系におけるGABAの利用可能性を高め、抗てんかん作用を発揮します .

作用機序

チアガビン-d6 (塩酸塩) は、GABAトランスポーター1(GAT-1)を阻害することによってその効果を発揮します。この阻害は、シナプス間隙におけるGABAの濃度を高め、神経伝達の抑制効果を強化します。 GABAの利用可能性の増加は、神経興奮性の低下につながり、これはてんかん発作やその他の神経障害の治療に役立ちます .

類似の化合物との比較

類似の化合物

チアガビン: 抗てんかん薬として使用されるチアガビン-d6の非重水素化形態。

ガバペンチン: 異なるメカニズムによってGABA活性を調節することにより作用する別の抗てんかん薬。

ビガバトリン: GABAトランスアミナーゼを阻害し、GABAレベルを高める抗てんかん薬.

チアガビン-d6の独自性

チアガビン-d6は、その重水素化された性質により、質量分析における内部標準として特に有用であるため、独特です。 重水素原子の存在により、生物学的サンプル中のチアガビンの正確な定量化が可能になり、薬物動態および薬力学的研究に役立ちます .

生化学分析

Biochemical Properties

Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.

Molecular Mechanism

It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .

Dosage Effects in Animal Models

Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .

Metabolic Pathways

Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .

Transport and Distribution

Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .

Subcellular Localization

Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .

準備方法

合成経路と反応条件

チアガビン-d6 (塩酸塩) の合成には、チアガビン分子への重水素原子の組み込みが含まれます。 反応条件には、多くの場合、重水素化された試薬と溶媒の使用が含まれ、目的の位置に重水素原子を組み込むことを保証します .

工業生産方法

チアガビン-d6 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、多くの場合、複数の精製および品質管理ステップが含まれ、科学研究で使用するのに必要な仕様を最終製品が満たしていることを保証します .

化学反応の分析

反応の種類

チアガビン-d6 (塩酸塩) は、次のようなさまざまな化学反応を起こすことができます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

一般的な試薬と条件

酸化: 酸性または塩基性条件での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、チアガビン-d6の酸化はカルボン酸の形成につながる可能性があり、還元はアルコールまたはアミンをもたらす可能性があります .

科学研究の応用

チアガビン-d6 (塩酸塩) は、特に以下の分野で、科学研究で広く使用されています。

化学: チアガビンの定量化のための質量分析における内部標準として。

生物学: チアガビンの薬物動態と代謝を研究するため。

医学: 新しい抗てんかん薬の開発とGABA再取り込み阻害剤の作用機序の理解のために。

科学的研究の応用

Tiagabine-d6 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry for the quantification of tiagabine.

Biology: To study the pharmacokinetics and metabolism of tiagabine.

Medicine: In the development of new anticonvulsant drugs and to understand the mechanism of action of GABA reuptake inhibitors.

Industry: In the quality control and standardization of pharmaceutical products containing tiagabine.

類似化合物との比較

Similar Compounds

Tiagabine: The non-deuterated form of Tiagabine-d6, used as an anticonvulsant.

Gabapentin: Another anticonvulsant that works by modulating GABA activity but through a different mechanism.

Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels.

Uniqueness of Tiagabine-d6

Tiagabine-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification of tiagabine in biological samples, aiding in pharmacokinetic and pharmacodynamic studies .

生物活性

Overview

Tiagabine-methyl-d6 hydrochloride is a deuterated derivative of tiagabine, a well-known anticonvulsant medication primarily used for the treatment of epilepsy. This compound functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), enhancing GABA availability in the central nervous system. The deuterated form is often utilized in research settings, particularly in mass spectrometry, to quantify tiagabine levels due to its distinct isotopic signature.

Target and Mode of Action

- This compound selectively inhibits the GABA uptake carrier, increasing extracellular GABA levels and thereby enhancing inhibitory neurotransmission in the brain. This mechanism is crucial for its anticonvulsant effects, as GABA is the primary inhibitory neurotransmitter in the central nervous system .

Biochemical Pathways

- The compound primarily influences the GABAergic pathway , which is essential for regulating neuronal excitability. By blocking GABA reuptake, tiagabine increases synaptic GABA concentrations, leading to heightened inhibition of neuronal firing .

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with a bioavailability exceeding 90%. The pharmacokinetic profile includes:

- Half-life : Approximately 7-9 hours.

- Metabolism : Primarily via the hepatic cytochrome P450 3A isoform subfamily.

- Elimination : About 2% of an oral dose is excreted unchanged; the majority is metabolized and excreted via urine and feces .

Clinical Studies

-

Efficacy in Epilepsy

- A systematic review involving six trials with 948 participants indicated that tiagabine significantly reduces seizure frequency compared to placebo. The risk ratio for achieving a ≥50% reduction in seizure frequency was reported at 3.16 (95% CI: 1.97 to 5.07) .

- In newly diagnosed patients, tiagabine monotherapy demonstrated efficacy comparable to carbamazepine, with treatment success rates ranging from 33% to 46% depending on dosage .

- Adverse Effects

| Side Effect | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| Dizziness | 1.24 | (0.69 to 2.22) |

| Somnolence | 1.18 | (0.76 to 1.83) |

| Tremor | 4.56 | (1.00 to 20.94) |

Case Study: Tiagabine in Bipolar Disorder

A case series explored tiagabine's utility in treating bipolar disorder, reporting mixed outcomes across three studies—two showing positive results and one negative . This highlights the compound's potential beyond epilepsy but also underscores the need for further research.

Animal Models

Research involving animal models has shown that doses of tiagabine at or above 5 mg/kg/day can lead to unexpected central nervous system effects, emphasizing the importance of careful dosage management in clinical applications .

特性

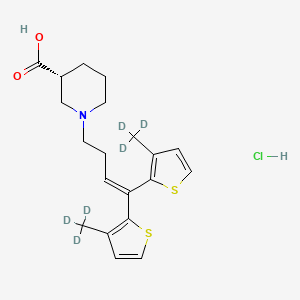

IUPAC Name |

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-OUCKJYDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。